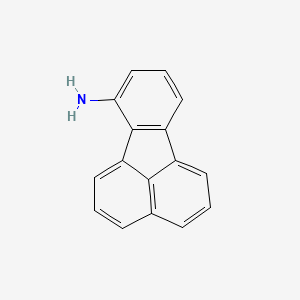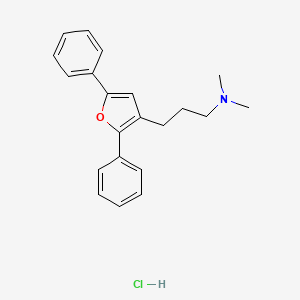
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is a chemical compound with the molecular formula C21H24ClNO It is known for its unique structure, which includes a furan ring substituted with diphenyl groups and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride typically involves multi-step organic reactions. One common method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method yields the desired compound with good to high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,5-Diphenylfuran-3-yl)-N,N-dimethylpropan-1-amine hydrochloride
- 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Uniqueness
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is unique due to its specific substitution pattern on the furan ring and the presence of both diphenyl and dimethylamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
443-55-0 |
|---|---|
Formule moléculaire |
C21H24ClNO |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
3-(2,5-diphenylfuran-3-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)15-9-14-19-16-20(17-10-5-3-6-11-17)23-21(19)18-12-7-4-8-13-18;/h3-8,10-13,16H,9,14-15H2,1-2H3;1H |
Clé InChI |
UWHMTVUXSZNXJQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



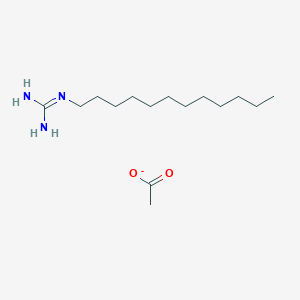
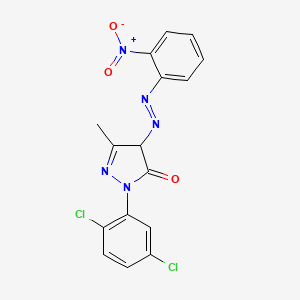
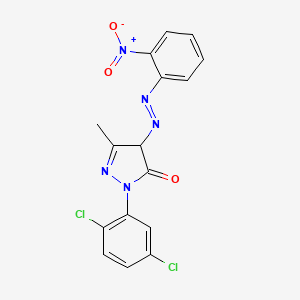
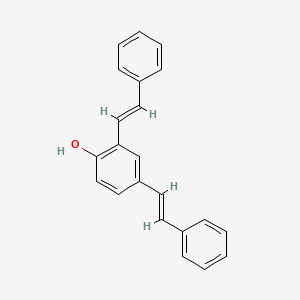
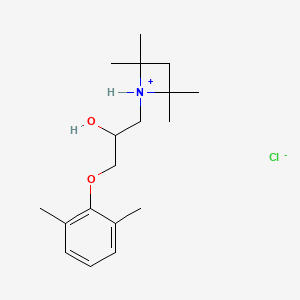
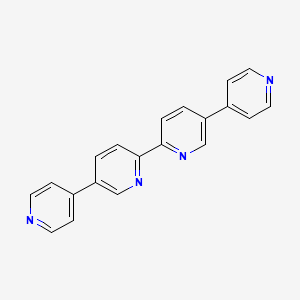
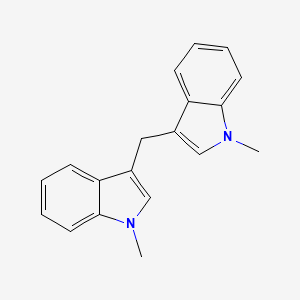
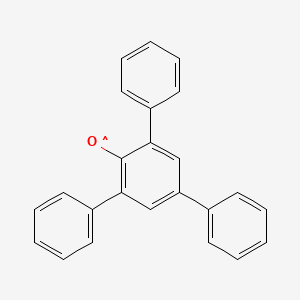
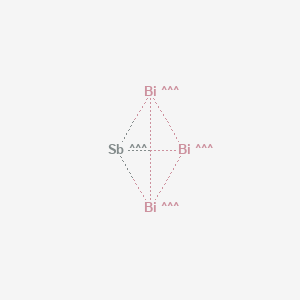
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
